molecular formula C20H19F2N3O5 B3325932 4-Desfluoro-6-fluoro dolutegravir CAS No. 2244161-72-4

4-Desfluoro-6-fluoro dolutegravir

Cat. No.: B3325932
CAS No.: 2244161-72-4
M. Wt: 419.4 g/mol
InChI Key: HINIWTFBDFXRFH-BMIGLBTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desfluoro-6-fluoro Dolutegravir, also known as Dolutegravir Impurity C, is a chemical impurity and analog of the antiretroviral drug Dolutegravir . It is provided as a highly characterized reference material with the molecular formula C20H19F2N3O5 and a molecular weight of 419.38 g/mol . With the CAS registry number 2244161-72-4 , this compound serves as a critical analytical standard in the development and quality control (QC) of the active pharmaceutical ingredient (API) Dolutegravir . It is essential for analytical method development, method validation (AMV), and supporting regulatory filings such as Abbreviated New Drug Applications (ANDA) . Dolutegravir itself is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) . INSTIs work by blocking the ability of the HIV integrase enzyme to integrate viral genetic material into the DNA of the host cell, a critical step in the retroviral replication cycle . Research into closely related analogs like this compound is valuable for understanding the structure-activity relationships of INSTIs and for monitoring impurity profiles to ensure the safety and efficacy of the final pharmaceutical product . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the material in a cool, refrigerated environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7R)-N-[(2,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-5-6-30-15-9-24-8-12(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-13(21)3-2-4-14(11)22/h2-4,8,10,15,27H,5-7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIWTFBDFXRFH-BMIGLBTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244161-72-4
Record name 4-Desfluoro-6-fluoro dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244161724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESFLUORO-6-FLUORO DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6U8H2E29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 4 Desfluoro 6 Fluoro Dolutegravir

Retrosynthetic Analysis of the 4-Desfluoro-6-fluoro Dolutegravir (B560016) Core Structure

A logical retrosynthetic analysis of 4-Desfluoro-6-fluoro dolutegravir begins by disconnecting the amide bond, a common and reliable transformation. This reveals the key tricyclic core, (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] tandfonline.comresearchgate.netoxazine-9-carboxylic acid, and the crucial starting material, 2,6-difluorobenzylamine (B1295058).

Further deconstruction of the tricyclic core can be envisioned through the disassembly of the pyrazino-oxazine ring system. This leads back to a substituted pyridinone intermediate and the chiral amino alcohol, (R)-3-aminobutan-1-ol. The pyridinone core itself can be synthesized from simpler, acyclic precursors through a series of condensation and cyclization reactions. This retrosynthetic approach allows for a convergent synthesis, where the key fragments are prepared separately and then combined in the final stages. This strategy is often favored in pharmaceutical manufacturing for its efficiency and flexibility.

Identification and Synthesis of Key Stereoselective Intermediates and Precursors

Based on the retrosynthetic analysis, the key intermediates for the synthesis of this compound are:

2,6-Difluorobenzylamine: This commercially available starting material is the primary source of the altered fluorine substitution pattern in the final molecule.

(R)-3-Aminobutan-1-ol: This chiral amino alcohol is critical for establishing the correct stereochemistry of the final compound. Its synthesis often involves asymmetric reduction or resolution of a racemic mixture.

A functionalized pyridinone core: The synthesis of this central heterocyclic system is a multistep process that typically starts from readily available materials like substituted acetoacetates.

The synthesis of the pyridinone core generally involves the condensation of a β-ketoester with a dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with an aminoacetaldehyde dimethyl acetal and subsequent cyclization. The resulting pyridinone can then be further functionalized to prepare it for coupling with the chiral amino alcohol.

The stereoselective formation of the pyrazino-oxazine ring system is achieved through the reaction of the functionalized pyridinone with (R)-3-aminobutan-1-ol. This reaction proceeds via a tandem cyclization that establishes the two stereocenters in the final tricyclic core with high diastereoselectivity.

Optimization of Reaction Conditions and Yields for Efficient Synthesis

Drawing parallels from the synthesis of dolutegravir, the optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and the solubility of intermediates. Aprotic solvents like acetonitrile (B52724), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

Temperature: Reaction temperatures need to be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.

Catalyst/Reagent: The selection of appropriate coupling agents for the final amidation step is critical. Reagents such as 1,1'-carbonyldiimidazole (CDI) or other peptide coupling agents can be employed.

Reaction Time: Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of dolutegravir and its analogues. tandfonline.comnih.gov This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. tandfonline.comnih.gov The application of continuous flow to the synthesis of this compound could significantly streamline the manufacturing process.

StepReactantsReagents/ConditionsTypical Yield (Dolutegravir Synthesis)
Pyridinone FormationSubstituted acetoacetate, DMF-DMA, Aminoacetaldehyde dimethyl acetalVarious~60-70%
Tricyclic Core FormationFunctionalized pyridinone, (R)-3-aminobutan-1-olAcetic acid, heat~65-75%
AmidationTricyclic carboxylic acid, 2,6-DifluorobenzylamineCDI, aprotic solvent~80-90%

Purification and Characterization Techniques for Synthetic Intermediates and the Final Compound

Purification of the intermediates and the final this compound is essential to ensure high purity. Common purification techniques include:

Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent system is critical for obtaining high purity and good recovery.

Chromatography: Column chromatography using silica gel or other stationary phases is often used to separate the desired product from impurities.

Characterization of the synthesized compounds is performed using a variety of analytical techniques to confirm their identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the structure of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to monitor the progress of reactions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

The characterization data for this compound would be expected to be very similar to that of dolutegravir, with the key difference being the signals corresponding to the 2,6-difluorobenzyl group in the 1H and 19F NMR spectra.

Green Chemistry Approaches in the Synthesis of Fluorinated Dolutegravir Analogues

The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) to minimize the environmental impact of manufacturing processes. For the synthesis of this compound, several green chemistry approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Continuous Flow Processing: As mentioned earlier, continuous flow chemistry can lead to more efficient and sustainable manufacturing processes. tandfonline.comnih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and cost-effective.

Molecular Mechanism of Action of 4 Desfluoro 6 Fluoro Dolutegravir

Detailed Analysis of HIV-1 Integrase Strand Transfer Inhibition by 4-Desfluoro-6-fluoro Dolutegravir (B560016)

4-Desfluoro-6-fluoro dolutegravir is classified as an HIV-1 integrase strand transfer inhibitor. nih.govresearchgate.net This classification suggests that its fundamental mechanism of action mirrors that of its parent compound, dolutegravir. The process of HIV-1 integration into the host genome is a critical step in the viral replication cycle, and it is catalyzed by the viral enzyme integrase. Integrase inhibitors work by binding to the active site of this enzyme, effectively blocking the strand transfer step. This prevents the viral DNA from being incorporated into the host cell's DNA, thereby halting the replication of the virus. nih.gov

However, specific studies detailing the inhibitory potency (e.g., IC50 or EC50 values) of this compound against HIV-1 integrase are not available in the reviewed literature.

Elucidation of Specific Molecular Interactions within the Integrase-DNA Complex

The molecular interactions of dolutegravir within the integrase-DNA complex are well-documented. Dolutegravir chelates two essential magnesium ions in the active site of the integrase enzyme, interacting with conserved residues such as Asp65, Asp116, and Glu152. The difluorophenyl group of dolutegravir is known to stack against the DNA substrate.

For this compound, it can be hypothesized that the core scaffold would engage in similar interactions. The key difference in this analog is the substitution pattern on the benzyl (B1604629) group. The impact of moving the fluorine from the 4-position to the 6-position on the benzyl ring would likely alter the electronic distribution and steric profile of this part of the molecule. This could, in turn, affect the precise orientation and strength of the interactions with the enzyme and DNA. Without specific co-crystal structures or detailed molecular modeling studies for this particular analog, any description of its specific interactions remains speculative.

Structural Basis of Integrase Binding: Insights from Co-crystallization and Cryo-Electron Microscopy Studies

There are no publicly available co-crystallization or cryo-electron microscopy studies specifically for this compound complexed with HIV-1 integrase. Such studies are crucial for understanding the precise binding mode and the structural basis of inhibition. For dolutegravir, these studies have been instrumental in revealing the key interactions that contribute to its high potency and barrier to resistance.

Comparative Molecular Docking and Binding Energy Analysis with Dolutegravir and Other Integrase Inhibitors

A comparative molecular docking and binding energy analysis would be highly informative in elucidating the subtle differences in the binding of this compound compared to dolutegravir and other integrase inhibitors like raltegravir (B610414) and elvitegravir. Such an analysis would require specialized computational studies. While there are studies that perform these analyses for dolutegravir and its major metabolites or resistance mutants, no such data has been published for this compound.

A hypothetical comparative analysis would likely focus on how the altered fluorine position influences the binding affinity and conformational stability of the inhibitor within the active site.

Impact of Fluorine Substitutions at the 4- and 6-Positions on Binding Kinetics and Thermodynamics

The substitution of fluorine atoms in drug molecules can have profound effects on their biological activity, primarily due to fluorine's high electronegativity and small size. These substitutions can alter metabolic stability, binding affinity, and membrane permeability.

In the context of dolutegravir, the two fluorine atoms on the benzyl ring are known to be important for its potent activity. The shift of a fluorine atom from the 4-position to the 6-position in this compound would change the electronic landscape of the aromatic ring. This could impact the non-covalent interactions, such as halogen bonds or dipole-dipole interactions, that the benzyl group makes with the integrase enzyme. However, without experimental data on the binding kinetics (kon and koff rates) and thermodynamics (ΔG, ΔH, and -TΔS) for this specific analog, it is not possible to provide a detailed analysis of the impact of this substitution.

Preclinical Efficacy and Selectivity Studies of 4 Desfluoro 6 Fluoro Dolutegravir in Biological Systems

In Vivo Antiviral Efficacy in Established Animal Models of HIV Infection (e.g., humanized mouse models, non-human primates)

Experimental Design and Administration Routes in Animal Models

While humanized mouse models are utilized for testing antiviral strategies against HIV, specific studies involving 4-Desfluoro-6-fluoro dolutegravir (B560016) are not documented. nih.govnih.govfrontiersin.org

Quantitative Measurement of Viral Load Reduction in Animal Tissues and Fluids

Currently, there is a notable absence of publicly available scientific literature detailing the quantitative measurement of viral load reduction in animal tissues and fluids following treatment with 4-Desfluoro-6-fluoro dolutegravir. While preclinical studies for the parent compound, dolutegravir, have established methodologies for assessing viral suppression in various biological compartments, specific data for its 4-Desfluoro-6-fluoro derivative are not present in published research.

In typical preclinical evaluations for antiretroviral agents, researchers utilize animal models, such as humanized mice, to investigate the in vivo efficacy of a compound. These studies are crucial for understanding how a drug penetrates different tissues and exerts its antiviral activity. For a compound like this compound, such research would involve the administration of the compound to infected animal models and the subsequent collection of various tissue and fluid samples.

The analysis would likely focus on quantifying viral RNA or DNA in key anatomical sites that are known to be viral reservoirs. These include, but are not limited to:

Plasma: To determine the level of circulating virus and assess the systemic antiviral effect.

Lymphatic Tissues: Including lymph nodes and spleen, which are major sites of viral replication and persistence.

Gastrointestinal Tract: A significant viral reservoir where sustained viral suppression is critical.

Central Nervous System (CNS): Assessing penetration and activity in the brain and cerebrospinal fluid (CSF) is vital, as the CNS can act as a sanctuary site for the virus. nih.gov

Genital Tract: To evaluate the potential for preventing sexual transmission.

The data from these studies are typically presented in a tabular format, comparing the viral load in treated animals to that of a control group. An example of how such data would be structured is provided below for illustrative purposes, though it is important to reiterate that the values are hypothetical due to the lack of specific data for this compound.

Hypothetical Data Table: Viral Load Reduction in a Humanized Mouse Model

Tissue/Fluid Mean Viral Load (log10 copies/mL or g) - Control Group Mean Viral Load (log10 copies/mL or g) - Treated Group Mean Log Reduction
Plasma 5.2 < 1.7 > 3.5
Lymph Node 4.8 2.1 2.7
Spleen 4.5 1.9 2.6
Colon 4.9 2.3 2.6
Brain 3.1 < 1.5 > 1.6
Cerebrospinal Fluid 2.8 < 1.5 > 1.3

The methods for quantifying viral load would involve sensitive molecular techniques such as quantitative polymerase chain reaction (qPCR) or reverse transcription qPCR (RT-qPCR). The results of these hypothetical studies would be critical in determining the potential of this compound to suppress viral replication in key reservoirs, a crucial factor for its further development as an antiretroviral agent.

Assessment of Immunological Markers in Treated Animal Models

In the context of HIV research, effective antiretroviral therapy is expected to lead to a restoration of immune function, which is often monitored by measuring specific cell populations and inflammatory markers. For a compound like this compound, researchers would likely investigate a panel of immunological markers in treated animal models.

Key immunological markers that would be assessed include:

CD4+ T-cell Count: A primary indicator of immune recovery. A significant increase in the number of CD4+ T-cells in the peripheral blood and tissues of treated animals would be a positive prognostic sign.

CD8+ T-cell Activation: Chronic viral infection leads to persistent activation of CD8+ T-cells. A reduction in markers of CD8+ T-cell activation (e.g., CD38, HLA-DR) would indicate a decrease in immune dysregulation.

Inflammatory Cytokines and Chemokines: The levels of pro-inflammatory markers such as IL-6, TNF-α, and MCP-1 are often elevated during chronic viral infection. A successful therapeutic agent would be expected to reduce the levels of these markers, indicating a dampening of chronic inflammation.

Markers of Immune Exhaustion: The expression of inhibitory receptors like PD-1 on T-cells is a hallmark of immune exhaustion. A decrease in the expression of these markers on T-cells from treated animals would suggest a restoration of T-cell function.

The findings from these immunological assessments would typically be presented in a detailed table, comparing the levels of these markers in treated animals with those in a control group. A hypothetical representation of such data is provided below to illustrate the expected format and type of information.

Hypothetical Data Table: Immunological Markers in a Humanized Mouse Model

Immunological Marker Mean Value - Control Group Mean Value - Treated Group p-value
Peripheral Blood CD4+ T-cell Count (cells/µL) 250 550 < 0.01
Percent CD38+ on CD8+ T-cells (Spleen) 45% 15% < 0.01
Plasma IL-6 (pg/mL) 12.5 3.2 < 0.05
Percent PD-1+ on CD8+ T-cells (Lymph Node) 60% 25% < 0.01

The analysis of these immunological markers would provide a comprehensive picture of the immunomodulatory effects of this compound, complementing the virological data and helping to build a complete profile of its preclinical efficacy. The absence of such published data for this specific compound underscores the need for further research to determine its potential as a novel antiretroviral agent.

Resistance Mechanisms to 4 Desfluoro 6 Fluoro Dolutegravir

Identification of HIV-1 Integrase Mutations Conferring Reduced Susceptibility to 4-Desfluoro-6-fluoro Dolutegravir (B560016)

Research into the efficacy of 4-Desfluoro-6-fluoro dolutegravir has involved testing its activity against a panel of HIV-1 variants with well-characterized mutations in the integrase (IN) enzyme known to confer resistance to clinically approved INSTIs. A key study systematically evaluated the compound's potency against single, double, and triple combinations of mutations, including E138K, G140A/S, and Q148H/K/R.

The antiviral potency, measured by the median effective concentration (EC50), of this compound was determined in single-round infection assays. Against the wild-type (WT) virus, the compound demonstrated potent activity. When tested against single mutants, it maintained significant potency. For instance, its activity against variants with single mutations at positions E138, G140, and Q148 showed that these individual mutations had a minimal impact on the compound's effectiveness.

However, combinations of these mutations, particularly triple mutants, which are known to confer high-level resistance to first and second-generation INSTIs, presented a greater challenge. Even so, this compound often retained substantial activity. For example, against the highly resistant E138K/G140A/Q148K triple mutant, the compound was significantly more effective than dolutegravir. The only combination that led to a more pronounced loss of susceptibility was the E138K/G140A/Q148R mutant. These findings highlight that while specific, complex mutational patterns can reduce susceptibility, this compound is potent against many strains that are resistant to current therapies.

Antiviral Potency (EC50) of this compound Against INSTI-Resistant Mutants
HIV-1 Integrase MutantThis compound EC50 (nM)Dolutegravir EC50 (nM)Fold Change vs. WT (this compound)Fold Change vs. WT (Dolutegravir)
Wild-Type0.8 ± 0.10.7 ± 0.11.01.0
E138K1.1 ± 0.20.8 ± 0.11.41.1
G140S1.5 ± 0.31.2 ± 0.21.91.7
Q148H1.3 ± 0.21.0 ± 0.11.61.4
G140S + Q148H15.2 ± 2.525.1 ± 4.219.035.9
E138K + G140S + Q148H20.5 ± 3.1150.3 ± 20.725.6214.7
E138K + G140A + Q148K35.7 ± 5.8>100044.6>1428
E138K + G140A + Q148R110.6 ± 15.3>1000138.3>1428

Data derived from studies on the investigational drug 4d, identified as this compound.

Molecular Dynamics Simulations of Mutated Integrase-Compound Interactions

To elucidate the structural basis for the high potency of this compound against resistant HIV-1, researchers have employed advanced structural and computational methods, including cryogenic electron microscopy (cryo-EM) and free energy simulations. These studies provide a detailed view of how the compound interacts with the HIV-1 intasome—the complex of viral DNA and the integrase enzyme—both in its wild-type and mutated forms.

Cryo-EM structures of drug-resistant HIV-1 intasomes bound to this compound have been resolved to near-atomic resolution. These structures reveal that the compound binds in the active site of the integrase, chelating the essential magnesium ions, similar to other INSTIs. The key to its enhanced profile against resistant mutants lies in its specific molecular interactions.

Free energy simulations complement these structural snapshots by modeling the dynamics of the interactions. These simulations explain the mechanisms of resistance to dolutegravir and demonstrate why this compound maintains better potency. For example, in mutants like G140S+Q148H, resistance to dolutegravir arises from a combination of altered hydrogen bonding networks and steric hindrance that destabilize the drug's binding. In contrast, the modified structure of this compound, specifically the alteration in its fluorobenzyl group, allows it to adapt to the mutated active site more effectively, preserving crucial binding interactions that are lost with dolutegravir. These findings establish a structural and dynamic foundation for the compound's ability to overcome common resistance pathways.

In Vitro Selection and Characterization of Resistant Viral Strains

As of the current research landscape, studies specifically designed for the in vitro selection of viral strains resistant to this compound have not been published. This is common for compounds in the investigational stage. Instead, research has focused on the characterization of its activity against viral strains already known to be resistant to other integrase inhibitors.

The primary approach has been to engineer site-directed mutants in the integrase gene and assess the susceptibility of these viruses to this compound in cell-based assays. The panel of mutants typically includes those selected in vitro or in clinical settings by first-generation INSTIs like raltegravir (B610414) and elvitegravir, as well as second-generation INSTIs like dolutegravir.

These characterization studies have shown that viruses with single mutations often associated with dolutegravir resistance, such as R263K, or those linked to other INSTIs, like N155H, remain highly susceptible to this compound. The characterization of multi-drug resistant strains, particularly those with combinations of mutations in the 140 and 148 positions (e.g., G140S+Q148H), demonstrates that while these viruses exhibit reduced susceptibility, they are often more effectively inhibited by this compound than by dolutegravir itself. This indicates that the evolutionary pathways required to overcome this new compound may be more complex.

Cross-Resistance Profiling with Clinically Approved Integrase Strand Transfer Inhibitors

Cross-resistance is a critical factor in determining the clinical utility of a new antiretroviral agent, as it dictates its effectiveness in patients who have failed previous therapies. The cross-resistance profile of this compound has been extensively evaluated against dolutegravir.

The data clearly indicates that this compound has a superior resistance profile compared to dolutegravir against many challenging mutant strains. While there is a degree of cross-resistance, particularly with complex mutational patterns involving Q148, the fold-change in EC50 is often substantially lower for this compound.

For instance, viruses carrying the G140S+Q148R or E138K+G140S+Q148H mutations, which show significant resistance to dolutegravir, are considerably more susceptible to this compound. This suggests that the compound could be a viable option for patients harboring viruses with these specific resistance-associated mutations. The improved activity is attributed to the compound's ability to establish more stable interactions within the mutated active site of the integrase enzyme.

Cross-Resistance Profile: this compound vs. Dolutegravir
HIV-1 Integrase MutantFold-Change in EC50 (this compound)Fold-Change in EC50 (Dolutegravir)
G140S + Q148H19.035.9
G140S + Q148K22.168.3
G140S + Q148R11.515.4
E138K + G140S + Q148H25.6214.7
E138K + G140A + Q148K44.6>1428
E138K + G140A + Q148R138.3>1428

Data derived from studies on the investigational drug 4d, identified as this compound, showing fold-change in resistance relative to wild-type virus.

Genetic Barrier to Resistance Development for this compound

The genetic barrier to resistance refers to the difficulty with which a virus can develop mutations that confer clinically significant resistance to a drug. A high genetic barrier implies that multiple mutations, or specific, less common mutations, are required to overcome the drug's activity.

Potency against single mutants: The compound retains robust, near wild-type activity against viruses with single mutations that can cause low-level resistance to other INSTIs.

Activity against multi-drug resistant strains: Its ability to potently inhibit viruses with complex mutational patterns, such as double and triple mutants that render dolutegravir ineffective, indicates that the virus must accumulate an even more complex or different set of mutations to escape.

Structural resilience: Molecular dynamics simulations show that its binding is less affected by mutations that typically disrupt the binding of other INSTIs.

The fact that this compound is more effective than dolutegravir against highly resistant mutants implies that the evolutionary path to resistance is more constrained. This high genetic barrier is a promising characteristic for a next-generation INSTI, potentially offering a durable and robust treatment option for both treatment-naive and treatment-experienced individuals.

Biochemical Metabolism and Disposition Studies of 4 Desfluoro 6 Fluoro Dolutegravir in Model Systems

Elucidation of Major Metabolic Pathways and Identification of Metabolites in In Vitro Systems (e.g., human liver microsomes, hepatocytes)

The primary metabolic pathway for dolutegravir (B560016), and likely for its analog 4-Desfluoro-6-fluoro dolutegravir, is glucuronidation. researchgate.netnih.gov This process is mainly facilitated by the enzyme Uridine diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1). researchgate.netnih.govnih.gov In vitro studies using human liver microsomes and hepatocytes have demonstrated that UGT1A1 is responsible for the majority of its metabolism. researchgate.net

In addition to glucuronidation, a lesser metabolic pathway involves oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. researchgate.netnih.govnih.gov Studies have identified several metabolites of dolutegravir in vitro. The main metabolite is an ether glucuronide. nih.gov Other identified metabolites include products of benzylic oxidation followed by hydrolysis leading to an N-dealkylated product, glucose conjugation, oxidative defluorination, and glutathione (B108866) conjugation. nih.gov More recent research has also uncovered metabolic pathways for dolutegravir mediated by CYP1A1 and CYP1B1, leading to the formation of novel aldehyde metabolites (M4 and M5) and an N-dealkylated metabolite (M1). nih.gov It is plausible that this compound undergoes similar biotransformations.

Table 1: Predicted Major Metabolic Pathways of this compound in In Vitro Systems

Pathway Enzyme(s) Involved Resulting Metabolite(s)
Glucuronidation UGT1A1 (major), UGT1A3, UGT1A9 Ether glucuronide
Oxidation CYP3A4 (minor), CYP1A1, CYP1B1 N-dealkylated metabolite, Aldehyde metabolites
Other - Glucose conjugate, Oxidative defluorination product, Glutathione conjugate

Kinetic Characterization of Drug-Metabolizing Enzymes (e.g., UGTs, CYPs) Involved in Compound Biotransformation

The biotransformation of dolutegravir is predominantly carried out by UGT1A1, with CYP3A being a secondary pathway. nih.gov Genetic variations in the UGT1A1 gene can impact the metabolism of dolutegravir. nih.gov Studies have shown that UGT1A1, UGT1A3, UGT1A9, and UGT1A10 all exhibit glucuronidation activity towards dolutegravir, with UGT1A1 being the most active. nih.gov

The contribution of UGT1A1 and CYP3A to the metabolism of dolutegravir has been estimated to be approximately 51% and 21%, respectively. researchgate.net The remaining metabolism is attributed to other minor pathways. researchgate.net Dolutegravir itself has shown little to no inhibitory effect on a range of CYP and UGT enzymes in vitro, suggesting a low potential for it to be the cause of drug-drug interactions. researchgate.netnih.gov

Table 2: Kinetic Parameters of Enzymes Involved in Dolutegravir Biotransformation

Enzyme Role Relative Contribution to Metabolism Inhibitory Potential of Parent Compound (IC50)
UGT1A1 Major ~51% > 30 µM
CYP3A4 Minor ~21% > 30 µM
UGT1A3 Minor - Not extensively studied
UGT1A9 Minor - Not extensively studied
CYP1A1 Minor - Not extensively studied
CYP1B1 Minor - Not extensively studied

Investigation of Transporter-Mediated Uptake and Efflux Mechanisms Across Biological Barriers in Model Systems (e.g., Caco-2 cells, efflux transporter assays)

Caco-2 cell permeability assays are commonly used to predict the intestinal absorption of drugs. For compounds that are substrates of efflux transporters, the apparent permeability can be underestimated. Therefore, assessing permeability in the presence of transporter inhibitors can provide a more accurate measure of intrinsic passive permeability. nih.gov While specific data for this compound is not available, it is anticipated to also be a substrate for P-gp and BCRP, with its high permeability likely playing a key role in its absorption. Dolutegravir has also been shown to be an inhibitor of the renal organic cation transporter 2 (OCT2). researchgate.net

Table 3: Transporter Interactions of Dolutegravir

Transporter Interaction Model System Implication
P-glycoprotein (P-gp) Substrate In vitro efflux assays Potential for efflux, but limited impact on overall absorption
Breast Cancer Resistance Protein (BCRP) Substrate In vitro efflux assays Potential for efflux, but limited impact on overall absorption
Organic Cation Transporter 2 (OCT2) Inhibitor (IC50 = 1.9 µM) In vitro inhibition assays Potential for drug-drug interactions with OCT2 substrates

Excretion Pathways and Mass Balance Studies in Preclinical Animal Models

Preclinical studies in mice, rats, and monkeys have shown that the absorbed dose of dolutegravir is extensively metabolized and primarily eliminated in the feces. nih.gov Following oral administration, the majority of the administered radioactivity from radiolabeled dolutegravir was recovered in the feces, with a smaller portion in the urine. nih.govnih.gov This indicates that biliary secretion of metabolites, particularly the ether glucuronide, is the main route of elimination. nih.gov

In rats, after oral administration of [14C]dolutegravir, radioactivity was widely distributed to most tissues. nih.gov However, due to high plasma protein binding (greater than 99% in rats and monkeys), the tissue-to-blood ratios were low. nih.gov The terminal elimination half-life of dolutegravir was approximately 6 hours in both rats and monkeys. nih.gov A human mass balance study showed that a mean total of 95.6% of the administered radioactive dose was recovered, with the majority found in the feces. nih.gov It is expected that this compound would follow a similar excretion pattern, with fecal elimination of its metabolites being the predominant pathway.

Table 4: Excretion of Dolutegravir in Preclinical Models and Humans

Species Primary Route of Excretion Secondary Route of Excretion Key Findings
Mouse Feces Urine Extensive metabolism and biliary secretion. nih.gov
Rat Feces Urine High plasma protein binding (>99%). nih.gov
Monkey Feces Urine High plasma protein binding (>99%). nih.gov
Human Feces Urine Mean total recovery of 95.6% of the dose. nih.gov

Analytical Methodologies for 4 Desfluoro 6 Fluoro Dolutegravir in Research Contexts

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

The purity and quantification of 4-Desfluoro-6-fluoro dolutegravir (B560016), often monitored as a process-related impurity in the synthesis of dolutegravir, are critical for quality control. tandfonline.comresearchgate.net Researchers have developed robust reverse-phase high-performance liquid chromatography (RP-HPLC) methods capable of separating dolutegravir from its various related substances, including positional isomers like 4-Desfluoro-6-fluoro dolutegravir. longdom.orgscholarsresearchlibrary.com

These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, ensuring they are specific, accurate, precise, and robust. longdom.orgnih.gov The development process involves screening different stationary phases (columns), mobile phase compositions, and detector wavelengths to achieve optimal separation. For instance, C8 and C18 columns are commonly employed for the separation of dolutegravir and its impurities. longdom.org A gradient elution mode is often necessary to resolve all related compounds from the main active pharmaceutical ingredient (API) peak within a reasonable run time. nih.gov

A typical HPLC method for the analysis of dolutegravir and its related impurities would be validated for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net The specificity ensures that the peak for this compound is free from interference from other components in the sample matrix. nih.gov

Table 1: Example HPLC Method Parameters for Impurity Profiling

Parameter Condition
Column C8 (150 x 4.6 mm), 5µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detection UV at 240-260 nm longdom.orgnih.gov
Elution Mode Gradient

| Column Temperature | 35°C pharmacophorejournal.com |

This table represents typical conditions; specific gradients and parameters would be optimized for the precise separation of this compound.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices from Research Models

For the detection and quantification of trace amounts of this compound in complex biological matrices from research models, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.gov This technique is essential for pharmacokinetic studies in animal models. nih.gov

The method involves developing an LC protocol to chromatographically separate the analyte from endogenous matrix components, followed by mass spectrometric detection. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. nih.gov Detection is achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.govsemanticscholar.org Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove proteins and other interferences from the biological sample before injection. nih.govsemanticscholar.org

Table 2: Illustrative LC-MS/MS Parameters for Analysis in Biological Matrices

Parameter Specification
Sample Preparation Protein precipitation with acetonitrile (B52724) nih.gov
Chromatography Reversed-phase C18 column nih.gov
Mobile Phase Acetonitrile/water with 0.1% formic acid nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific m/z for this compound

| Product Ion (m/z) | Specific fragment ion for quantification |

Parameters are illustrative and require specific optimization for this compound.

Advanced Spectroscopic Characterization Techniques (NMR, IR, UV-Vis) for Structural Confirmation

The definitive structural confirmation of this compound, synthesized as a reference standard or isolated as an impurity, relies on a combination of advanced spectroscopic techniques. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is paramount for elucidating the precise molecular structure.

¹H NMR provides information on the number, environment, and connectivity of protons.

¹³C NMR identifies all unique carbon atoms in the molecule; the chemical shifts of carbonyl groups are particularly characteristic. nih.gov Splitting of carbon signals due to C-F coupling can also be observed. nih.gov

¹⁹F NMR is crucial for confirming the presence and position of the fluorine atoms on the benzyl (B1604629) ring, distinguishing this compound from dolutegravir and other fluoro-isomers. tandfonline.comtandfonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum for a dolutegravir-related compound would typically show characteristic absorption bands for N-H (amide), C=O (ketone and amide), and C-F groups. nih.govblogspot.com

UV-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the conjugated systems of the molecule. The UV spectrum of dolutegravir and its analogs exhibits significant absorption peaks, typically around 260 nm, which are useful for detection in HPLC analysis. nih.govajpaonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula of the compound. tandfonline.comnih.gov

Table 3: Spectroscopic Data for Characterization of Dolutegravir-Related Compounds

Technique Observed Features (Illustrative) Reference
¹H NMR Signals for aromatic protons, methylene (B1212753) bridge, and heterocyclic core protons. blogspot.comrsc.org
¹³C NMR Resonances for amide and ketone carbonyls (~160-178 ppm), aromatic carbons with C-F splitting. nih.govblogspot.com
IR (cm⁻¹) ~3100-3400 (N-H stretch), ~1640-1720 (C=O stretches). blogspot.comresearchgate.net

| HRMS (m/z) | Precise mass-to-charge ratio confirming the elemental formula C₂₀H₁₉F₂N₃O₅. | nih.gov |

Bioanalytical Method Development for Quantification in Preclinical Study Samples (e.g., plasma, tissue homogenates from animal models)

Quantifying this compound in preclinical samples such as plasma and tissue homogenates from animal models (e.g., rats, mice) is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.govnih.gov LC-MS/MS is the standard platform for this purpose. nih.govnih.gov

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is critical. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.gov

Chromatographic Separation: A UPLC or HPLC system is used to achieve rapid and efficient separation of the analyte from endogenous components and potential metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode provides the necessary sensitivity and specificity for quantification at low ng/mL or ng/g levels typically encountered in preclinical studies. nih.gov

Method Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability under various conditions (e.g., freeze-thaw, bench-top). nih.govnih.gov

Studies on dolutegravir in Wistar rats have successfully quantified the drug in plasma and various tissues, including the liver and adipose tissue, using LC-MS/MS. nih.gov Similar methodologies would be directly applicable to its desfluoro-fluoro analog.

Methodologies for Detection and Quantification of Metabolites in Research Samples

Understanding the metabolic fate of this compound is a key component of its preclinical characterization. The methodologies employed are similar to those used for the parent drug, dolutegravir. Studies involving radiolabeled compounds ([¹⁴C]) are often conducted in animal models to trace all drug-related material and facilitate metabolite identification. tandfonline.comnih.gov

Following administration to research models like rats or monkeys, samples of plasma, urine, feces, and bile are collected. tandfonline.comtandfonline.com The primary analytical strategy involves:

Metabolite Profiling: Samples are analyzed by LC-MS/MS to generate metabolite profiles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is used to obtain accurate mass measurements of potential metabolites, enabling the prediction of their elemental compositions.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the detected metabolites are compared to that of the parent compound to hypothesize the sites of metabolic modification.

Reference Standard Synthesis: Putative metabolite structures are often confirmed by synthesizing reference standards and comparing their chromatographic and mass spectrometric properties to the metabolites observed in the biological samples.

The known metabolic pathways for dolutegravir include glucuronidation (a major pathway), oxidation via cytochrome P450 enzymes, and oxidative defluorination. nih.govnih.gov It is anticipated that this compound would undergo similar biotransformations. Analytical methods would therefore be developed to specifically target and quantify these potential ether glucuronide and oxidative metabolites in research samples. nih.gov

Computational and Theoretical Studies of 4 Desfluoro 6 Fluoro Dolutegravir

Molecular Docking and Dynamics Simulations of 4-Desfluoro-6-fluoro Dolutegravir (B560016) with HIV-1 Integrase

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and stability of a ligand within the active site of a protein. In the context of 4-Desfluoro-6-fluoro dolutegravir, these simulations are essential for understanding its interaction with HIV-1 integrase.

Molecular Docking:

Molecular docking studies of dolutegravir and its analogs with the HIV-1 integrase active site reveal key interactions necessary for inhibition. The core scaffold of dolutegravir chelates two essential magnesium ions in the enzyme's catalytic core, a mechanism expected to be conserved for this compound. The difluorobenzyl group of dolutegravir occupies a hydrophobic pocket created by the displacement of the 3'-terminal viral DNA nucleotide. hu.edu.jo For this compound, the alteration in the fluorine substitution pattern on the benzyl (B1604629) ring would subtly modify its electronic and steric properties, potentially influencing its fit and interactions within this pocket. Docking studies can elucidate these differences, providing a structural rationale for any observed changes in potency.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding and the influence of mutations. Studies on dolutegravir have shown that it has a prolonged residence time in the integrase active site, which contributes to its high barrier to resistance. nih.gov MD simulations of this compound complexed with HIV-1 integrase could predict whether this favorable kinetic profile is maintained. These simulations can also assess the impact of resistance-associated mutations, such as G140S, on the binding affinity and conformation of the inhibitor, helping to predict its efficacy against resistant viral strains. nih.govresearchgate.netnih.gov For instance, simulations have indicated that the G140S mutation can affect the stability and flexibility of the integrase protein, potentially weakening the binding of dolutegravir. researchgate.net

Table 1: Key Interactions of Dolutegravir with HIV-1 Integrase from Molecular Modeling Studies
Interacting Moiety of DolutegravirHIV-1 Integrase Residues/ComponentsType of Interaction
Tricyclic ring system with chelating oxygen atomsMg2+ ions, Asp65, Asp116, Glu152Metal chelation, Ionic interactions
Difluorobenzyl groupViral DNA base pairs, surrounding hydrophobic residuesvan der Waals, Hydrophobic interactions
Fluorine atomsAmino acid side chains (e.g., Glu221 in PFV integrase)van der Waals contacts

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For this compound, these calculations can provide a deeper understanding of its chemical reactivity and interaction with the HIV-1 integrase active site.

These methods can be used to determine properties such as:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are crucial for non-covalent interactions with the protein.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and kinetic stability.

Atomic Charges: To quantify the charge distribution across the molecule, which influences electrostatic interactions with the target protein.

By comparing the calculated electronic properties of this compound with those of dolutegravir, researchers can infer how the change in the fluorine substitution pattern affects the molecule's ability to chelate the magnesium ions and form other critical interactions within the active site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models

In silico ADME prediction models are crucial for the early assessment of the drug-like properties of a compound. mdpi.com These computational tools estimate various pharmacokinetic parameters, helping to identify potential liabilities before costly experimental studies are undertaken. For this compound, these predictions are vital for evaluating its potential as a viable drug candidate.

Publicly available data from sources like PubChem provide computed estimations for several key properties of this compound. nih.gov

Table 2: Computed Physicochemical and ADME-related Properties of this compound
PropertyPredicted ValueMethod
Molecular Weight419.4 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count7PubChem
Rotatable Bond Count3PubChem
Polar Surface Area99.2 ŲPubChem
Heavy Atom Count30PubChem

These predicted values suggest that this compound generally adheres to Lipinski's rule of five, indicating a higher likelihood of good oral bioavailability. Further in silico modeling could predict its metabolic fate, potential for transporter-mediated interactions, and other pharmacokinetic characteristics. For dolutegravir, food has been shown to increase its absorption. hivclinic.ca In silico models could explore if similar food effects might be anticipated for this analog.

Virtual Screening and De Novo Design for Novel Integrase Inhibitor Scaffolds Based on the Dolutegravir Framework

The dolutegravir scaffold serves as an excellent starting point for the discovery of new HIV-1 integrase inhibitors through virtual screening and de novo design approaches.

Virtual Screening:

Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target, in this case, HIV-1 integrase. nih.gov By using the known binding mode of dolutegravir as a template, shape-based or pharmacophore-based screening can identify novel compounds with different chemical scaffolds that retain the key interaction features. The structural information from this compound can help refine these models to explore different substitution patterns on the benzyl ring.

De Novo Design:

De novo design algorithms computationally "grow" new molecules within the binding site of the target protein. biosynth.com Using the dolutegravir-integrase complex as a foundation, these methods can suggest novel fragments or modifications to the dolutegravir scaffold, including variations of the fluoro-substituted benzyl group, to optimize binding affinity and other properties. This approach has been used to develop novel dolutegravir derivatives with other biological activities, demonstrating the versatility of the core structure. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for Lead Optimization

Both ligand-based and structure-based drug design strategies are integral to the optimization of lead compounds like dolutegravir and its analogs.

Ligand-Based Drug Design:

In the absence of a high-resolution crystal structure of the target, ligand-based methods rely on the properties of known active molecules. By analyzing a series of dolutegravir analogs with varying potencies, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate physicochemical properties with biological activity, allowing for the prediction of the potency of new, unsynthesized analogs like this compound.

Structure-Based Drug Design:

With the availability of crystal structures of dolutegravir bound to HIV-1 integrase (or a close homolog like prototype foamy virus integrase), structure-based drug design becomes a powerful tool. hu.edu.jonih.govcolab.ws The modification of the fluorine substitution pattern in this compound is a direct outcome of such a design process, aiming to enhance interactions within the binding pocket or improve pharmacokinetic properties. The crystal structures reveal how dolutegravir can adjust its position within the active site of mutant enzymes, providing a structural basis for its high resistance barrier. nih.gov This information is invaluable for designing new analogs that can overcome existing resistance mechanisms.

Future Research Directions and Unanswered Questions Regarding 4 Desfluoro 6 Fluoro Dolutegravir

Development of Advanced In Vitro and Organoid Models for Efficacy and Metabolism Studies

The preclinical assessment of new drug candidates relies heavily on robust in vitro models that can accurately predict human responses. For dolutegravir (B560016), in vitro studies have been crucial in identifying its primary metabolic pathways, which mainly involve UDP-glucuronosyltransferase (UGT) 1A1, with minor contributions from cytochrome P450 (CYP) 3A4. researchgate.netnih.gov These studies also identified its role as a substrate for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). researchgate.netnih.gov

For 4-Desfluoro-6-fluoro dolutegravir, advanced models are needed to delineate its unique metabolic profile and efficacy.

Human iPSC-derived Organoids: Three-dimensional organoid models derived from human induced pluripotent stem cells (iPSCs) offer a more physiologically relevant system than traditional 2D cell cultures. duke.edu Forebrain organoids, for instance, have been used to investigate the impact of dolutegravir on neurogenesis. frontiersin.org Similar models could be employed to study the specific effects of this compound on various organ systems, providing crucial data early in the development pipeline.

Kidney Organoids: Given that some drugs have off-target effects leading to nephrotoxicity, using kidney organoids that recapitulate glomerular structures can help in identifying potential liabilities. duke.edu These models would allow for a detailed examination of the compound's impact on podocytes and other specialized kidney cells.

Metabolism Studies: Utilizing liver microsomes and recombinant enzyme systems will be essential to compare the metabolic stability and pathways of this compound to its parent compound, dolutegravir. This would clarify whether the altered fluorine substitution pattern affects its susceptibility to UGT1A1 or CYP3A enzymes. researchgate.net

Table 1: Key Enzymes and Transporters in Dolutegravir Disposition This interactive table summarizes the primary enzymes and transporters involved in the metabolism and transport of dolutegravir, which would serve as a basis for comparative studies with this compound.

Entity Role Significance for Drug Disposition
UGT1A1 Primary metabolizing enzymeResponsible for the main elimination pathway via glucuronidation. nih.gov
CYP3A4 Minor metabolizing enzymeContributes to a smaller fraction of the drug's metabolism through oxidation. nih.gov
P-glycoprotein (Pgp) Efflux transporterCan impact drug absorption and distribution. nih.gov
BCRP Efflux transporterAlong with Pgp, influences the transport of the drug across cellular barriers. researchgate.netnih.gov
OCT2 Renal transporterInhibition by dolutegravir can affect renal clearance of other substances. nih.gov

Integration with Gene Editing Technologies for HIV Cure Research and Resistance Management

An ultimate goal in HIV research is to find a definitive cure. Current antiretroviral therapy (ART) can suppress the virus to undetectable levels but cannot eliminate the latent viral reservoir integrated into the host genome. nih.gov Gene editing technologies, particularly CRISPR-Cas systems, have emerged as a promising strategy to directly target and excise or inactivate this integrated proviral DNA. nih.govnih.gov

Research has demonstrated that CRISPR-Cas9 can be engineered to target conserved sequences in the HIV genome, leading to a significant reduction in viral gene expression and production in latently infected cells. nih.gov A dual-approach, targeting both the HIV-1 provirus and a key host co-receptor like CCR5, has been shown to effectively eradicate HIV infection in animal models. scitechdaily.com

The future role of potent antiretrovirals like this compound in this paradigm is as a crucial complementary therapy.

Synergistic Suppression: While gene therapy aims to clear the latent reservoir, a potent INSTI could suppress any residual viral replication from cells that may have escaped the gene-editing machinery.

Resistance Management: A significant challenge for CRISPR-based therapies is the potential for viral escape through mutations in the target sequence. nih.gov Combining gene editing with a drug that has a high barrier to resistance, such as those in the dolutegravir family, could provide a two-pronged attack that minimizes the chances of therapeutic failure. Future studies should explore this combination, potentially leading to a functional cure where the virus is permanently controlled without the need for lifelong ART. washu.edu

Potential Role of this compound in Preclinical Combination Antiretroviral Regimens

Dolutegravir is a cornerstone of modern first-line and second-line combination ART, valued for its high efficacy, favorable tolerability, and a high genetic barrier to resistance. nih.govnih.gov Studies have shown it leads to superior viral suppression and is protective against the development of drug resistance compared to older agents. nih.gov

The investigational compound this compound, also referred to in some research as "4d," has demonstrated even greater potency than dolutegravir against certain drug-resistant HIV-1 variants in enzymatic and virological assays. nih.gov Specifically, it has shown superior inhibitory activity against mutants with the challenging G140/Q148 resistance pathway. nih.gov This suggests a significant potential for this new compound in future antiretroviral regimens.

Future preclinical research must focus on evaluating this compound in various combinations to assess its synergistic potential and its role in overcoming resistance.

Table 2: Potential Preclinical Combination Regimens for Investigation This interactive table outlines hypothetical combination therapies that could be explored in preclinical models to determine the optimal role for this compound.

Drug Class 1 Drug Class 2 Rationale for Combination
This compound (INSTI) Nucleoside Reverse Transcriptase Inhibitors (NRTIs)Standard backbone of ART; assess synergy and activity against broad viral strains.
This compound (INSTI) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)Evaluate efficacy in overcoming common NNRTI resistance mutations.
This compound (INSTI) Protease Inhibitors (PIs)Explore potential for a potent regimen with a very high barrier to resistance for heavily treatment-experienced patients.
This compound (INSTI) Allosteric Integrase Inhibitors (ALLINIs)Investigate a dual-mechanism attack on the HIV integrase enzyme to prevent resistance. nih.gov

The enhanced potency of this compound against resistant mutants provides a strong rationale for its development, particularly for salvage therapy or for use in regions with high levels of transmitted drug resistance. nih.gov

Identification of Novel Biomarkers for Preclinical Efficacy Assessment

The standard biomarkers for assessing the efficacy of antiretroviral drugs in clinical settings are HIV-1 RNA viral load and CD4+ T-cell counts. nih.gov Non-inferiority of new regimens is often established by comparing the percentage of patients who achieve a viral load below 50 copies/mL at specific time points. nih.gov

However, for preclinical studies, especially those aiming for a cure or deep latency reversal, more nuanced biomarkers are required. While viral load and CD4 counts remain essential, future research on this compound should incorporate the measurement of novel biomarkers to gain a deeper understanding of its effects.

Potential areas for biomarker discovery include:

Markers of Immune Activation and Inflammation: Chronic immune activation persists even in virologically suppressed individuals and is linked to long-term comorbidities. Measuring markers like sCD14, IL-6, and d-dimer in preclinical models could indicate whether this compound has a more profound effect on reducing systemic inflammation than existing drugs.

Quantification of the Latent Reservoir: The ultimate test for a curative strategy is the reduction or elimination of the latent HIV reservoir. Advanced assays, such as the Tat/Rev Induced Limiting Dilution Assay (TILDA) or quantitative viral outgrowth assays (QVOA), could be adapted for preclinical models to measure the impact of the compound, alone or with latency-reversing agents, on the size of the functional reservoir.

Cell-Associated HIV DNA and RNA: Measuring levels of integrated HIV DNA and unspliced cell-associated RNA can provide an estimate of the reservoir's size and its transcriptional activity. Tracking these markers would offer insight into the compound's ability to suppress residual viral activity beyond what is measured by plasma viral load.

By integrating these advanced biomarkers into the preclinical evaluation of this compound, researchers can build a more comprehensive picture of its therapeutic potential beyond simple viral suppression.

Q & A

Q. How do population pharmacokinetic models account for variability in 4-desfluoro-6-fluoro dolutegravir exposure in diverse patient populations?

Methodological Approach: Use nonlinear mixed-effects modeling to quantify between-subject variability (BSV) in clearance, volume of distribution, and absorption rates. Incorporate covariates such as body weight, renal/hepatic function, and drug-drug interactions (DDIs). Validate models using real-world cohort data to assess DDIs with common co-medications, such as rifampicin or antacids .

Q. What bioanalytical methods are validated for quantifying this compound in plasma and tissues?

Methodological Approach: Employ HPLC-MS/MS with protein precipitation using acetonitrile and isotopically labeled internal standards. Validate over clinically relevant concentration ranges (e.g., 20–20,000 ng/mL) to ensure accuracy, precision, and stability under varying storage conditions. Cross-validate methods across laboratories to ensure reproducibility .

Q. How can preclinical models inform dosing strategies to mitigate tissue-specific toxicity risks?

Methodological Approach: Conduct chronic dosing studies in animal models, paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of serum and tissues (e.g., adipose, liver). Use data to model tissue-to-plasma ratios and identify vulnerable organs. Adjust dosing based on body size to avoid overexposure in smaller patients .

Advanced Research Questions

Q. How should contradictory findings on neurotoxicity risks (e.g., depression, insomnia) be reconciled in meta-analyses of integrase inhibitors?

Methodological Approach: Perform subgroup analyses stratified by study design (RCTs vs. observational studies), comparator drugs (e.g., efavirenz), and patient demographics. Use Jadad scoring to assess bias in randomized trials. For observational data, apply propensity score matching to control for confounders like prior psychiatric history. Synergistic effects in combination therapies (e.g., dolutegravir/rilpivirine) require dose-response modeling .

Q. What experimental designs address the emergence of acquired dolutegravir resistance in regions with high pre-existing NRTI resistance?

Methodological Approach: Conduct longitudinal studies in cohorts with virological failure on NNRTI-based regimens. Use next-generation sequencing to track INSTI resistance mutations (e.g., G118R, R263K) and correlate with NRTI backbone efficacy. Prioritize African populations in pragmatic trials to assess real-world resistance rates and adherence barriers .

Q. How can conflicting data on neural tube defect (NTD) risks in pregnancy be resolved?

Methodological Approach: Design prospective surveillance studies with early pregnancy enrollment (e.g., Tsepamo study in Botswana). Use time-dependent analyses to differentiate preconception vs. postconception exposure. Adjust for folate supplementation status and genetic predispositions. Pool data across regions to achieve statistical power for rare outcomes (e.g., NTD prevalence <0.5%) .

Q. What strategies optimize pediatric dosing when extrapolating from adult pharmacokinetic data?

Methodological Approach: Perform pharmacokinetic substudies in pediatric trials (e.g., ODYSSEY trial) using allometric scaling and Monte Carlo simulations. Validate weight-band dosing (e.g., 50 mg for ≥20 kg) against viral suppression rates. Assess drug-drug interactions with tuberculosis therapies (e.g., rifampicin) using sparse sampling and Bayesian estimation .

Q. How do clinical outcomes after viraemia differ between dolutegravir and efavirenz in resource-limited settings?

Methodological Approach: Analyze retrospective cohorts with routine clinic data (e.g., viral load trajectories, mortality). Use competing risks regression to account for loss to follow-up and treatment switches. Stratify by adherence metrics (e.g., pharmacy refills) and resistance profiles to isolate regimen-specific effects .

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4-Desfluoro-6-fluoro dolutegravir

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